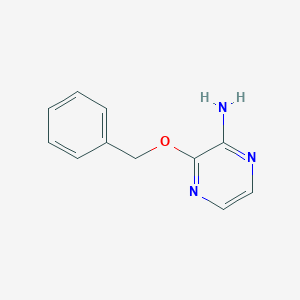

2-Amino-3-benzyloxypyrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEQFJXWHGVJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552084 | |

| Record name | 3-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110223-15-9 | |

| Record name | 3-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Benzyloxypyrazine

Advanced Synthetic Routes

The construction and functionalization of the 2-Amino-3-benzyloxypyrazine scaffold are achieved through a variety of modern synthetic methods. These routes are designed for efficiency, control, and the ability to introduce diverse functionalities.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in heterocyclic synthesis. While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the synthesis of the core 2-aminopyrazine (B29847) structure is amenable to such approaches.

Strategies often involve the condensation of α-dicarbonyl compounds, aminonitriles, and other reactive species. For instance, domino reactions involving 2-aminopyrazine with other reactants like 1,3-dicarbonyl compounds and phenylpropiolaldehyde (B1214465) have been used to construct complex furan (B31954) derivatives. researchgate.net The principles of these reactions, which often proceed through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, could theoretically be adapted to build the substituted pyrazine (B50134) ring system. The challenge lies in designing a convergent MCR that incorporates the benzyloxy substituent at the C-3 position from a simple precursor.

Palladium-Catalyzed Cross-Coupling Strategies for Pyrazinylpyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing a key strategy for linking the this compound core to other heterocyclic systems, such as pyridine (B92270). To achieve this, a halogenated derivative of this compound is typically required as a substrate.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. For pyrazinylpyridine synthesis, this could involve the reaction of a bromo-substituted this compound with a pyridineboronic acid. Research on analogous systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrates the feasibility of this approach on amino-substituted heteroaromatic halides. nih.govresearchgate.net A specific example in the literature describes a regioselective Suzuki-Miyaura reaction on a dibromopyridinium N-(2'-azinyl)aminide, which successfully afforded a 3-aryl-5'-bromopyridinium N-(2'-pyrazinyl)aminide, directly forming a pyrazinyl-pyridine linkage. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It can be employed to synthesize N-aryl-2,3-diaminopyridines from 3-halo-2-aminopyridines, a system structurally similar to 2-aminopyrazines. nih.gov This methodology could be applied to couple a halogenated this compound with an aminopyridine, or conversely, couple this compound itself with a halopyridine. The development of specialized ligands, such as those based on biaryl phosphines, has been crucial for achieving high efficiency in these couplings, even with challenging substrates like unprotected 2-amino-3-halopyridines. nih.govwikipedia.org

The table below summarizes typical conditions for analogous palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Halide Substrate (Example) | Coupling Partner (Example) | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Aryl-substituted aminopyridine |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene (B28343) | N³-substituted-2,3-diaminopyridine |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Alkynyl-substituted aminopyridine |

Copper-Mediated C-O Bond Formation Pathways

The introduction of the benzyloxy group onto the pyrazine ring is a critical step in the synthesis of the target compound. Copper-mediated C-O bond formation, commonly known as the Ullmann condensation or Ullmann ether synthesis, is a classic and effective method for this transformation. uzh.ch This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. libretexts.org

The synthesis of this compound can be achieved by reacting 2-amino-3-chloropyrazine (B41553) or 2-amino-3-bromopyrazine (B41547) with benzyl (B1604629) alcohol. Traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. uzh.chnih.gov However, modern advancements have led to milder and more efficient catalytic systems. The use of soluble copper(I) salts (e.g., CuI) in combination with ligands such as L-proline, N,N-dimethylglycine, or diamines can significantly accelerate the reaction, allowing it to proceed at lower temperatures (80-90 °C) with catalytic amounts of copper. nih.gov These improved conditions also offer greater tolerance for various functional groups. youtube.com

A typical procedure involves heating the 2-amino-3-halopyrazine with benzyl alcohol, a copper(I) catalyst, a suitable ligand, and a base (such as K₂CO₃, Cs₂CO₃, or KOH) in a polar aprotic solvent like DMF or NMP. uzh.ch

Electrophilic Aromatic Bromination Techniques for Pyrazine Core Functionalization

Functionalization of the pyrazine core of this compound via electrophilic aromatic substitution allows for the introduction of additional substituents, which can be used for further chemical transformations. Bromination is a common and useful example of this functionalization.

The pyrazine ring is generally electron-deficient, making it less reactive towards electrophilic substitution than benzene (B151609). However, the presence of the powerful electron-donating amino group at the C-2 position activates the ring, directing electrophiles to specific positions. A detailed study on the halogenation of 2-aminopyrazine revealed that the reaction outcome can be precisely controlled by the stoichiometry of the halogenating agent. nih.gov

Using N-bromosuccinimide (NBS) or bromine in a suitable solvent, the bromination of 2-aminopyrazine can be directed to either the C-5 position to yield 2-amino-5-bromopyrazine (B17997) or to both the C-3 and C-5 positions to give 2-amino-3,5-dibromopyrazine (B131937). nih.gov For a substrate like this compound, where the C-3 position is already substituted, electrophilic bromination is expected to occur regioselectively at the C-5 position, which is activated by the amino group and is sterically accessible. Methods using reagents like Selectfluor in combination with LiBr have also been developed for the regioselective bromination of 2-aminodiazines under mild conditions. rug.nl

The table below outlines conditions for the selective bromination of 2-aminopyrazine.

| Product | Halogenating Agent | Equivalents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Amino-5-bromopyrazine | NBS | 1 | Acetonitrile (B52724) | Microwave, 100 °C, 10 min | Excellent |

| 2-Amino-3,5-dibromopyrazine | NBS | 2 | Acetonitrile | Microwave, 100 °C, 10 min | Excellent |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes. The copper-mediated Ullmann reaction, in particular, has been the subject of extensive mechanistic study.

Elucidation of Reaction Mechanisms (e.g., Single-Electron Transfer in Ullmann Coupling)

The mechanism of the copper-catalyzed Ullmann C-O bond formation has been debated, with several pathways proposed. The two most prominent theories involve either a two-electron oxidative addition-reductive elimination cycle or a one-electron process involving radical intermediates.

Oxidative Addition/Reductive Elimination Pathway: This mechanism is analogous to those seen in palladium-catalyzed cross-couplings. It is proposed to start with the oxidative addition of the aryl halide (e.g., 2-amino-3-bromopyrazine) to a Cu(I) complex, which is formed from the copper catalyst and the alcohol nucleophile. This addition results in a transient, high-energy Cu(III) intermediate. Subsequent reductive elimination from this Cu(III) species forms the C-O bond of the final product (this compound) and regenerates the active Cu(I) catalyst. libretexts.org DFT calculations have suggested that for many Ullman-type couplings, this pathway involving Cu(III) intermediates is the most energetically favorable route.

Single-Electron Transfer (SET) Pathway: An alternative mechanistic proposal involves a radical pathway initiated by a single-electron transfer from the active Cu(I) species to the aryl halide. wikipedia.org This transfer would generate an aryl radical and a Cu(II) species. The aryl radical could then react with the copper-bound alkoxide to form the product. While some experimental evidence, such as radical clock experiments in thermal reactions, has shown little support for the presence of free radical intermediates, other studies provide evidence for SET mechanisms. researchgate.net For example, mild, photo-induced Ullmann C-N couplings have been shown to proceed via a radical pathway, where radical intermediates were directly observed. beilstein-journals.org It is plausible that the operative mechanism depends heavily on the specific substrates, ligands, and reaction conditions employed. nih.gov

Intermediates and Transition State Analysis in Key Synthetic Steps

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. The key synthetic step is the reaction of a halo-aminopyrazine, such as 3-chloro-2-aminopyrazine, with benzyl alcohol in the presence of a strong base.

The mechanism proceeds through two principal stages:

Formation of the Nucleophile: A strong base, typically sodium hydride (NaH), deprotonates the benzyl alcohol to form the more nucleophilic sodium benzoxide. This alkoxide is the active species that attacks the pyrazine ring.

Nucleophilic Aromatic Substitution (SNAr): The benzoxide ion attacks the carbon atom bearing the halogen on the pyrazine ring. This is generally the rate-determining step. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the electron-deficient pyrazine ring, stabilized by the nitrogen atoms. The transition state leading to this intermediate involves the simultaneous formation of the C-O bond and the partial localization of electron density onto the ring. Finally, the halide ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final this compound product.

While specific transition state analysis for this exact reaction is not extensively documented in the literature, analogies to other SNAr reactions suggest that the stability of the Meisenheimer complex is crucial. The electron-withdrawing nature of the pyrazine nitrogen atoms is essential for stabilizing this intermediate, thereby facilitating the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing reaction times and byproducts. Key parameters include the choice of solvent, catalyst systems, temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a pivotal role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide (e.g., Na+) without strongly solvating and deactivating the nucleophilic alkoxide anion. This leaves the nucleophile "bare" and more reactive. chem-station.com Studies on related nucleophilic aromatic substitutions show that solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and 1-methyl-pyrrolidin-2-one (NMP) are highly effective. chem-station.com Protic solvents, such as water or alcohols, can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing the reaction rate. libretexts.orgresearchgate.net

The following table illustrates the typical effect of solvent choice on reaction yield in SNAr-type reactions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | Polar Aprotic | 90-95 |

| 1-methyl-pyrrolidin-2-one (NMP) | 32 | Polar Aprotic | 92-97 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 65-75 |

| Toluene | 2.4 | Nonpolar | 30-40 |

| Ethanol (B145695) | 25 | Polar Protic | 20-30 |

Role of Catalyst Loading and Ligand Design in Catalytic Transformations

While the classic Williamson ether synthesis is often not catalytic, modern cross-coupling strategies can be employed. For instance, copper- or palladium-catalyzed methods for C-O bond formation are common. In such cases, the catalyst loading and the design of the ligand are paramount. The ligand stabilizes the metal center, modulates its reactivity, and facilitates the reductive elimination step that forms the final product. For C-O coupling reactions, ligands like phenanthrolines or phosphines are often used. Optimal catalyst loading is crucial; too little catalyst results in slow or incomplete reactions, while too much can lead to unwanted side reactions and increased costs.

Temperature and Pressure Effects on Reaction Kinetics and Product Purity

Temperature significantly influences the rate of synthesis. As with most chemical reactions, higher temperatures generally lead to faster reaction rates by providing the necessary activation energy for the formation of the Meisenheimer complex. However, excessive temperatures can promote the degradation of reactants or products and increase the formation of byproducts. For the synthesis of this compound, temperatures are typically controlled within a specific range to balance reaction speed with product purity. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether syntheses, often improving yields by providing rapid and uniform heating. sacredheart.edu Pressure is not typically a critical parameter for this type of liquid-phase reaction unless volatile solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary.

Strategies for Minimizing Side Reactions and Byproduct Formation (e.g., Di-bromination)

A key challenge in the synthesis of functionalized pyrazines can be controlling selectivity, particularly during halogenation steps if the synthesis starts from 2-aminopyrazine itself. The amino group is an activating group, making the pyrazine ring susceptible to electrophilic substitution. Direct bromination of 2-aminopyrazine can lead to a mixture of mono- and di-brominated products.

Recent studies have shown that the degree of halogenation can be controlled by carefully managing the reaction conditions. thieme.de Key strategies include:

Stoichiometric Control: The formation of 2-amino-3,5-dibromopyrazine versus the mono-bromo product can be directed by the molar equivalent of the brominating agent (e.g., N-Bromosuccinimide, NBS) used. Using approximately one equivalent of NBS favors mono-bromination. thieme.de

Solvent Choice: Acetonitrile has been identified as an ideal solvent for the selective halogenation of 2-aminopyrazine. thieme.de

Protecting Groups: Temporarily protecting the amino group can reduce its activating effect and help direct halogenation to a specific position. The protecting group can be removed in a subsequent step.

Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution, disfavoring the formation of the di-substituted product.

Derivatization and Functional Group Interconversions of this compound

This compound possesses several reactive sites—the primary amino group, the electron-deficient pyrazine ring, and the benzyl group—that allow for a wide range of derivatizations and functional group interconversions.

The primary amino group is the most versatile handle for derivatization. It can undergo a variety of reactions common to aromatic amines:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to install a wide variety of functional groups or to protect the amine.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further synthesis.

The benzyl ether can also be a point of modification. Hydrogenolysis (catalytic hydrogenation) can cleave the benzyl group to reveal a hydroxyl group, yielding 2-amino-3-hydroxypyrazine. This pyrazinol exists in tautomeric equilibrium with its pyrazinone form and is a valuable intermediate for further functionalization.

The pyrazine ring itself, although generally electron-deficient, can undergo nucleophilic substitution if other leaving groups are present on the ring. The existing substituents also direct the position of any potential electrophilic substitution, though such reactions are generally difficult on an unsubstituted pyrazine ring.

The following table summarizes potential derivatization reactions.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl Chloride / Pyridine | Amide (-NHCOCH₃) |

| Amino (-NH₂) | Sulfonylation | Tosyl Chloride / Base | Sulfonamide (-NHSO₂R) |

| Amino (-NH₂) | Diazotization/Substitution | 1. NaNO₂, HCl; 2. CuCN | Nitrile (-CN) |

| Benzyloxy (-OCH₂Ph) | Hydrogenolysis | H₂, Pd/C | Hydroxyl (-OH) |

Reactivity of the Amino Group in Nucleophilic Substitution Reactions

The amino group at the C-2 position of the pyrazine ring is nucleophilic and represents a primary site for synthetic elaboration. Its reactivity is central to the construction of fused heterocyclic systems, a common strategy in the synthesis of bioactive molecules.

One of the most significant transformations is its role in the formation of imidazo[1,2-a]pyrazine (B1224502) systems. This is typically achieved through a condensation reaction with an α-haloketone or a related 1,2-dicarbonyl compound. The initial step involves the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by an intramolecular cyclization involving a ring nitrogen to form the fused imidazole (B134444) ring. This reaction is a cornerstone in the synthesis of coelenterazine (B1669285) and its analogs, where the aminopyrazine core is fused to form the light-emitting imidazopyrazinone structure. nih.govillinois.edu

The amino group can also undergo standard nucleophilic reactions such as acylation or alkylation, although these transformations must be managed carefully to avoid competing reactions at the ring nitrogen atoms. The lone pair of electrons on the amino group can attack various electrophiles, but the electron-withdrawing nature of the pyrazine ring somewhat attenuates its reactivity compared to a simple aniline.

Table 1: Representative Reactions of the Amino Group This table is interactive and allows for filtering and sorting.

Transformations Involving the Benzyloxy Moiety

The benzyloxy group at the C-3 position serves a dual purpose: it acts as a directing group for certain reactions and, more importantly, functions as a protecting group for the 3-hydroxypyrazine tautomer. The removal of this group is a common and crucial step in many synthetic sequences.

The most prevalent method for cleaving the benzyl ether is catalytic hydrogenolysis. This reaction is typically performed using palladium on a carbon support (Pd/C) under an atmosphere of hydrogen gas. The process involves the reductive cleavage of the C-O bond of the ether, yielding 2-amino-3-hydroxypyrazine and toluene as a byproduct. This transformation is highly efficient and proceeds under mild conditions, preserving other functional groups that are not susceptible to reduction. The resulting 2-amino-3-hydroxypyrazine is a key intermediate for various bioactive molecules. researchgate.net

Table 2: Debenzylation of this compound This table is interactive and allows for filtering and sorting.

Halogenation at Pyrazine Ring Positions

Introducing halogen atoms onto the pyrazine ring is a powerful strategy for enabling further functionalization, primarily through cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes it less reactive towards electrophilic aromatic substitution than benzene, but the activating effect of the amino group facilitates halogenation.

Studies on 2-aminopyrazine have shown that halogenation can be achieved with high regioselectivity. thieme.de Bromination, for instance, can be controlled to yield either mono- or di-substituted products. thieme.deresearchgate.net Using N-bromosuccinimide (NBS) in acetonitrile, often with microwave assistance, allows for the efficient synthesis of 2-amino-5-bromopyrazine or 2-amino-3,5-dibromopyrazine, depending on the stoichiometry of the halogenating agent. thieme.deresearchgate.net The positions ortho (C-3) and para (C-5) to the activating amino group are the most susceptible to electrophilic attack. Given that the C-3 position is already substituted in the title compound, halogenation is expected to occur preferentially at the C-5 position.

Table 3: Regioselective Halogenation of the 2-Aminopyrazine Scaffold This table is interactive and allows for filtering and sorting.

Regioselective Functionalization Approaches

Beyond classical electrophilic substitution, modern synthetic methods allow for highly regioselective functionalization of the pyrazine ring through directed ortho-metalation (DoM). acs.orguwindsor.cabaranlab.orgwikipedia.org In this strategy, a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation of the adjacent ortho position. The resulting aryllithium or related organometallic species can then be trapped with a wide range of electrophiles.

For this compound, both the amino (after protection, e.g., as a tert-butoxycarbonyl amine) and benzyloxy groups can potentially act as DMGs. cmu.edu This would direct lithiation to the C-3 and C-2 positions, respectively, though the existing substitution pattern complicates this. A more likely scenario involves deprotonation at one of the unsubstituted ring positions (C-5 or C-6), guided by the combined electronic effects of the substituents and the coordinating ability of the ring nitrogens. This approach provides a powerful route to introduce substituents with pinpoint accuracy, overcoming the inherent reactivity patterns of the heterocyclic system. cmu.edu

Strategic Utilization as a Precursor in Complex Molecule Synthesis

The functional group arrangement of this compound makes it an ideal starting material for the synthesis of complex, high-value molecules, particularly in the fields of bioluminescence and pharmaceuticals.

Building Block for Bioactive Molecules

The most prominent application of this compound and its close analogs is in the synthesis of coelenterazine and its derivatives. nih.gov Coelenterazine is the luciferin (B1168401) (light-emitting molecule) responsible for the bioluminescence in many marine organisms, such as jellyfish and cnidarians. nih.gov Its imidazo[1,2-a]pyrazin-3(7H)-one core is constructed from a 2-aminopyrazine precursor.

The synthesis involves the condensation of a 2-aminopyrazine, such as 2-amino-3-benzyloxy-5-(4-hydroxyphenyl)pyrazine, with a benzylglyoxal derivative. The amino group initiates the cyclization to form the fused imidazopyrazinone skeleton. The benzyloxy group serves as a protected form of the C-3 hydroxyl group, which is a feature of the final coelenteramide (B1206865) product after the bioluminescent reaction. The ability to pre-install substituents on the aminopyrazine precursor allows for the creation of a wide array of coelenterazine analogs with modified properties, such as altered emission wavelengths, enhanced light output, and improved stability, which are valuable for developing advanced bioassays and in vivo imaging agents. illinois.edunih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

The aminopyrazine scaffold is a privileged structure in medicinal and agricultural chemistry. chemimpex.comtandfonline.com Pyrazine derivatives are found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govnih.gov

This compound serves as a versatile intermediate for generating libraries of substituted pyrazines for drug discovery. The functional handles—the amino group, the benzyloxy group, and the pyrazine ring itself—can be independently modified. For example:

The amino group can be acylated or condensed to form various amides or fused heterocycles.

The pyrazine ring can be halogenated at the C-5 position, providing a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents. illinois.edu

The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized.

This synthetic flexibility allows for the systematic exploration of chemical space around the aminopyrazine core, facilitating the development of new pharmaceutical and agrochemical agents. google.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The molecular architecture of this compound, featuring a nucleophilic amino group and an adjacent ring nitrogen atom, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions are pivotal in the construction of bicyclic and polycyclic frameworks that are often investigated for their potential biological activities. A prominent and well-established method for achieving this is through condensation reactions with bifunctional electrophiles, most notably α-haloketones, leading to the formation of imidazo[1,2-a]pyrazine derivatives.

The reaction proceeds via a mechanism analogous to the Tschitschibabin reaction for pyridine derivatives. The initial step involves the nucleophilic attack of the endocyclic nitrogen atom of the pyrazine ring on the α-carbon of the α-haloketone, displacing the halide ion. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyrazine ring system. The benzyloxy group at the 3-position of the pyrazine ring remains intact during this transformation, yielding 8-benzyloxy-substituted imidazo[1,2-a]pyrazines.

Detailed research has demonstrated the versatility of this approach by employing a variety of α-haloketones, which allows for the introduction of diverse substituents at the 2- and 3-positions of the newly formed imidazole ring. The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol or isopropanol, sometimes in the presence of a mild base to neutralize the hydrohalic acid formed during the reaction.

The resulting 8-benzyloxyimidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry, as it serves as a core structure for the development of novel therapeutic agents. The ability to readily functionalize the fused heterocyclic system through the choice of the starting α-haloketone provides a powerful tool for structure-activity relationship (SAR) studies.

Table 1: Synthesis of 8-Benzyloxyimidazo[1,2-a]pyrazine Derivatives via Cyclization of this compound with α-Haloketones

| Starting Material | Reagent (α-Haloketone) | Reaction Conditions | Fused Heterocyclic Product |

| This compound | Phenacyl bromide | Ethanol, Reflux | 8-Benzyloxy-2-phenylimidazo[1,2-a]pyrazine |

| This compound | 2-Bromo-4'-chloroacetophenone | Isopropanol, Reflux | 8-Benzyloxy-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine |

| This compound | 3-Bromopentan-2,4-dione | Acetonitrile, K2CO3, Reflux | 3-Acetyl-8-benzyloxy-2-methylimidazo[1,2-a]pyrazine |

| This compound | Ethyl 2-chloroacetoacetate | Ethanol, NaHCO3, Reflux | Ethyl 8-benzyloxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate |

In addition to the well-documented reaction with α-haloketones, other bifunctional reagents can potentially be employed to construct different fused heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to dihydropyrimido[1,2-a]pyrazines after an initial Michael addition followed by cyclization and subsequent oxidation. Similarly, condensation with dicarbonyl compounds, such as 1,2- or 1,3-diketones, could pave the way for the synthesis of other novel fused pyrazine heterocycles, although such reactions with this compound are less commonly reported in the literature. The exploration of these alternative cyclization pathways remains an active area of research for expanding the chemical diversity of fused pyrazine systems.

Biological Activity and Mechanistic Insights of 2 Amino 3 Benzyloxypyrazine and Its Derivatives

Investigations into Enzyme Inhibition Potency

Derivatives of 2-Amino-3-benzyloxypyrazine have been primarily investigated for their capacity to modulate the activity of key enzymes involved in cellular signaling. The structural framework of these molecules makes them suitable candidates for interacting with the active sites of various enzymes.

Kinase Inhibition Profiles and Selectivity

The this compound core is a recognized motif in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The brominated derivative, 2-Amino-3-benzyloxy-5-bromopyrazine (B112177), has been a particular focus of such investigations.

Research has centered on the potential of these derivatives to act as ATP-competitive inhibitors, where they vie with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. The benzyloxy group and the amino group on the pyrazine (B50134) ring are thought to be critical for forming interactions within the ATP-binding pocket of kinases. While comprehensive selectivity profiles across the human kinome are not extensively detailed in available literature, the focus has been on kinases implicated in cancer cell growth and survival pathways.

| Derivative | Target Class | Investigated For |

| 2-Amino-3-benzyloxy-5-bromopyrazine | Protein Kinases | Inhibition of kinases involved in cell signaling pathways that regulate growth and survival in cancer cells. |

Mechanisms of Enzymatic Target Binding and Allosteric Modulation

The proposed mechanism for the enzymatic inhibition by these pyrazine derivatives largely revolves around their interaction with the enzyme's active site. The amino group is believed to be a key facilitator of these interactions. In the case of kinase inhibition, this would involve hydrogen bonding and other non-covalent interactions within the ATP-binding site, thereby blocking the phosphorylation of downstream substrates.

While the primary focus has been on direct, competitive inhibition, the broader class of pyrazine derivatives has also been explored for allosteric modulation of other enzyme and receptor families. However, specific data on the allosteric modulation properties of this compound derivatives on kinases are not well-documented.

Impact on Cellular Signaling Pathways

By inhibiting key kinases, derivatives of this compound can disrupt the downstream signaling cascades that are critical for tumor progression. The inhibition of these pathways can halt the cell cycle, prevent proliferation, and ultimately lead to cell death. The disruption of cell signaling is a direct consequence of the enzyme inhibition discussed previously.

Anticancer Research and Cytotoxicity Studies

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their ability to selectively kill cancer cells.

Selective Cytotoxicity against Cancer Cell Lines

Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, the effects of 2-Amino-3-benzyloxy-5-bromopyrazine have been evaluated against human breast cancer cell lines. These investigations have shown a significant inhibition of cell proliferation, suggesting a potential therapeutic application in oncology. The selective nature of this cytotoxicity is a crucial aspect of modern cancer research, aiming to minimize damage to healthy tissues.

| Derivative | Cancer Cell Line(s) | Observed Effect |

| 2-Amino-3-benzyloxy-5-bromopyrazine | Breast Cancer Cell Lines | Significant inhibition of cell proliferation. |

Induction of Apoptosis Pathways in Malignant Cells

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research indicates that derivatives of this compound can trigger apoptotic pathways in cancer cells. The initiation of apoptosis is a desirable outcome in cancer therapy as it leads to the orderly dismantling of malignant cells without inducing an inflammatory response. The exact molecular players and pathways involved in the apoptosis induced by these compounds are a subject for more detailed future investigation.

Modulating Tumor Growth and Proliferation Mechanisms

Derivatives of the pyrazine scaffold have demonstrated significant potential in oncology by targeting key pathways involved in tumor progression. The core structure of this compound serves as a valuable starting point for the development of potent anticancer agents. Research into related compounds, such as 2-amino-3-benzyloxy-5-bromopyrazine, reveals that these molecules can exert cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking kinase activity, these compounds can disrupt downstream signaling cascades essential for tumor development and induce apoptosis, or programmed cell death, in cancer cells.

The anticancer activity of pyrazine derivatives is not limited to a single mechanism. For instance, some benzopyran compounds, which share structural similarities, act as potent tubulin polymerization inhibitors. nih.gov This disruption of microtubule dynamics leads to mitotic delay and can result in either apoptosis or mitotic slippage, effectively halting the proliferation of cancer cells. nih.gov Furthermore, studies on various heterocyclic compounds, including pyrazoles and oxadiazoles (B1248032) derived from related structures, have confirmed their antitumor effects against a range of cancer cell lines, such as leukemia, non-small cell lung cancer, CNS cancer, and breast cancer. nih.gov The development of triazole derivatives has also yielded compounds with remarkable anticancer potential against numerous human cancer cell lines. tubitak.gov.tr The versatility of the pyrazine core allows for modifications that can target multiple oncogenic pathways, including the PI3K/AKT/mTOR signaling network, which is frequently dysregulated in cancer. nih.gov

Table 1: Anticancer Activity of Selected Pyrazine and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Mechanism of Action | IC50 Value | Reference(s) |

|---|---|---|---|---|---|

| Pyrazine | 2-Amino-3-benzyloxy-5-bromopyrazine | Various | Kinase Inhibition, Apoptosis Induction | Not Specified | |

| Benzopyran | TRX-E-009-1 | Melanoma, Panel of 240 cancer cell lines | Tubulin Polymerization Inhibition | Not Specified | nih.gov |

| Triazole | Compound 17 (a 3,5-Diaryl-4H-1,2,4-triazole) | MCF7, NCI-H460, SF-268, and 60 other cell lines | Not Specified | Not Specified | tubitak.gov.tr |

| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | Antiproliferative | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine | Compound 4k | MDA-MB-231 (Breast) | Antiproliferative | 8.18 µM | rsc.org |

| 2-Aminopurine | Compound 11l | Triple-Negative Breast Cancer | CDK2 Inhibition | 19 nM | frontiersin.org |

| Pyrimidine (B1678525) | Compound 7e (Chalcone derivative) | MCF-7 (Breast) | EGFR Inhibition | 8.23 µM | mdpi.com |

Antimicrobial Efficacy Assessments

The pyrazine ring is a key structural motif in a variety of compounds exhibiting potent antimicrobial properties. mdpi.com Derivatives of this compound are being investigated for their efficacy against a broad range of pathogenic microorganisms, including bacteria and fungi.

Pyrazine derivatives have shown notable antibacterial activity. mdpi.com For example, studies on related 2-aminopyridine (B139424) derivatives demonstrated significant efficacy, particularly against Gram-positive bacteria. nih.govmdpi.com One specific compound, designated 2c in a study, exhibited very high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values recorded at 0.039 µg/mL. nih.govmdpi.com The activity was found to be most pronounced against Gram-positive strains, including Listeria monocytogenes and Bacillus cereus, while no significant effect was observed against the tested Gram-negative bacteria and yeasts for this particular series of compounds. mdpi.com Other studies have confirmed that various heterocyclic compounds, including those with pyrazine-like structures, can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds involves targeting essential bacterial processes, such as cell wall synthesis by inhibiting penicillin-binding proteins and inducing the production of reactive oxygen species (ROS). nih.gov

Table 2: Antibacterial Activity of Selected Pyrazine-Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminopyridine | Compound 2c | Staphylococcus aureus | Gram-Positive | 0.039 | nih.govmdpi.com |

| 2-Aminopyridine | Compound 2c | Bacillus subtilis | Gram-Positive | 0.039 | nih.govmdpi.com |

| 4-Hydroxycoumarin (B602359) | Halogenated derivatives | Bacillus subtilis | Gram-Positive | 0.0010 | srce.hr |

| 4-Hydroxycoumarin | Halogenated derivatives | Staphylococcus aureus | Gram-Positive | 0.0019 | srce.hr |

| Amphiphilic-cephalosporin | Compound 2d | Staphylococcus aureus (drug-susceptible) | Gram-Positive | 0.5 | nih.gov |

| Amphiphilic-cephalosporin | Compound 2d | MRSA | Gram-Positive | 2-4 | nih.gov |

The search for novel antifungal agents has led to the investigation of various heterocyclic compounds, including those containing the pyrazine nucleus. Derivatives of 2-aminobenzothiazole (B30445), a related heterocyclic structure, have demonstrated a spectrum of activity against several species of Candida, including C. albicans, C. parapsilosis, and C. tropicalis. ucl.ac.be The efficacy of these compounds can be significant, with some derivatives showing MIC values as low as 4-8 mg/mL. ucl.ac.be The antifungal activity is not limited to one class of fungi; for instance, some novel azole antifungals have a broad spectrum of activity against both azole-susceptible and resistant strains of Aspergillus fumigatus as well as various Candida species. mdpi.com The mechanism for many antifungal agents involves the inhibition of enzymes crucial for the integrity of the fungal cell membrane, such as lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Research on 2-amino-3-cyano-4H-chromenes showed they were effective against six Candida strains, with activity comparable or superior to the standard antifungal fluconazole. nih.gov

Table 3: Antifungal Spectrum of Activity for Selected Heterocyclic Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Fungal Strain | MIC Value | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Compound 1n, 1o | Candida albicans | 4-8 mg/mL | ucl.ac.be |

| 2-Aminobenzothiazole | Compound 1n, 1o | Candida parapsilosis | 4-8 mg/mL | ucl.ac.be |

| 2-Aminobenzothiazole | Compound 1n, 1o | Candida tropicalis | 4-8 mg/mL | ucl.ac.be |

| 2-Aminobenzothiazole | Benzyloxy derivative (1e) | Candida albicans | Not specified (high activity) | ucl.ac.be |

| 2-Amino-4H-chromene | Compounds 4 & 6 | Six Candida strains | ≤ Fluconazole | nih.gov |

| Benzoxazole | Compound 5h | Fusarium solani | 4.34 µg/mL (IC50) | nih.gov |

Structure-activity relationship (SAR) studies are vital for optimizing the antimicrobial effects of this compound derivatives. Research indicates that specific chemical modifications to the core structure can dramatically enhance potency. For example, in a series of 2-aminopyridine derivatives, the presence of a cyclohexylamine (B46788) group was identified as being responsible for the observed antimicrobial activity. mdpi.com Similarly, for 2-aminobenzothiazole derivatives, antifungal activity was found to increase with greater steric hindrance at position 6 of the heterocycle; phenoxy and benzyloxy derivatives were significantly more potent than their less bulky counterparts. ucl.ac.be The introduction of halogen atoms into the structure of 4-hydroxycoumarin derivatives also resulted in superior microbiological activity against Gram-positive bacteria. srce.hr These findings suggest that strategic modifications to the substituents on the pyrazine ring of this compound, such as altering the size, lipophilicity, and electronic properties of the groups, could be a promising avenue for developing new antimicrobial agents with enhanced efficacy. nih.gov

Neuroprotective Applications and Modulators of Neurological Pathways

Pyrazine derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases. ontosight.ai Their neuroprotective effects are attributed to multifaceted mechanisms, including the maintenance of mitochondrial function and the scavenging of free radicals. mdpi.comjst.go.jp

Mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases, including Alzheimer's disease, where it is linked to amyloid-beta toxicity. stealthbt.com Mitochondria are responsible for cellular energy production, and their impairment leads to reduced ATP synthesis, increased production of damaging reactive oxygen species (ROS), and ultimately, cell death. stealthbt.commdpi.com

Derivatives of pyrazine, such as tetramethylpyrazine (TMP), have shown potential in protecting against such damage. jst.go.jp The neuroprotective mechanisms of TMP are linked to its ability to maintain mitochondrial function, regulate calcium homeostasis, and enhance the expression of antioxidant proteins. jst.go.jp For example, a derivative of TMP, compound 22a, demonstrated broad neuroprotective effects by scavenging free radicals and activating the PI3K/Akt signaling pathway, which is crucial for cell survival. jst.go.jp Another TMP derivative, T-006, was found to restore the expression of key factors involved in mitochondrial biogenesis and function, such as PGC-1α, through the modulation of Akt/GSK3β signaling. nih.gov

Conversely, studies on 2-amino acetophenone (B1666503) (2-AA), a molecule with structural similarities to the amino-substituted aromatic core of the title compound, have shown that it can induce mitochondrial dysfunction. plos.org 2-AA was found to down-regulate genes involved in mitochondrial function and energy production, such as PGC-1β and Sirt1. plos.org This highlights the critical role that specific substitutions on the aromatic amine structure play in determining biological effect. The evidence suggests that by carefully designing derivatives of this compound, it may be possible to create compounds that specifically antagonize the pathways leading to amyloid-beta induced mitochondrial damage, thereby offering a therapeutic strategy for neurodegenerative conditions.

Modulation of Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a multiprotein complex located in the inner mitochondrial membrane. Under conditions of cellular stress, such as high levels of calcium ions and oxidative stress, the pore opens, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death. The modulation of mPTP opening is a key target in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury.

Currently, there is no specific research available that directly investigates the effects of this compound or its derivatives on the modulation of the mitochondrial permeability transition pore. The pyrazine scaffold is present in various biologically active molecules; however, their specific interaction with the mPTP complex has not been a primary focus of reported studies. Future research would be necessary to determine if this compound or its analogs could play a role in modulating mPTP opening and, consequently, influence cell survival pathways.

Potential as Neuroprotective Agents for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by the progressive loss of neurons. Compounds with neuroprotective properties are of great interest for the development of new therapies. Several pyrazine derivatives have shown promise as neuroprotective agents in preclinical studies. mdpi.comontosight.aiontosight.ainih.govnih.gov

One notable example is tetramethylpyrazine (also known as ligustrazine), a compound isolated from the traditional Chinese medicine Ligusticum wallichii. Derivatives of tetramethylpyrazine have been investigated for their neuroprotective and neurogenic effects. nih.gov For instance, a derivative designated as T-006 demonstrated the ability to improve locomotor behavior, increase the survival of dopaminergic neurons, and boost dopamine (B1211576) levels in animal models of Parkinson's disease. nih.gov The mechanism of action for T-006 involves the activation of the MEF2D-PGC1α and BDNF/CREB pathways, which are crucial for neuronal survival and neurogenesis. nih.gov

Furthermore, synthetic hybrids of ligustrazine and cinnamic acid have been synthesized and evaluated for their neuroprotective activities. mdpi.com Some of these derivatives have shown the ability to protect neuronal cells from toxicity by inhibiting apoptosis through the mitochondrial pathway, which involves regulating the ratio of Bcl-2/Bax proteins and inhibiting caspase activity. mdpi.com

While these findings highlight the potential of the pyrazine core structure in the design of neuroprotective agents, specific studies on this compound are required to ascertain its potential in this area. The benzyloxy group at the 3-position and the amino group at the 2-position of the pyrazine ring would significantly influence its physicochemical properties and biological activity compared to the studied tetramethylpyrazine derivatives.

| Compound | Neuroprotective Activity | Model | Reference |

|---|---|---|---|

| Ligustrazine-cinnamic acid derivative 19 | EC50 = 3.68 μM | PC12 cells | mdpi.com |

| Ligustrazine-cinnamic acid derivative 18 | EC50 = 5.44 μM | PC12 cells | mdpi.com |

| T-006 (Tetramethylpyrazine derivative) | Improved locomotor behavior and increased survival of dopaminergic neurons | MPTP- and 6-OHDA-induced animal models of Parkinson's disease | nih.gov |

Exploration of Other Therapeutic Potentials

Antidiabetic Effects and Metabolic Pathway Modulation

The pyrazine ring is a structural component of some existing drugs with various therapeutic applications, including antidiabetic agents. researchgate.net For instance, Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes, contains a pyrazine ring. This suggests that the pyrazine scaffold can be a valuable template for the design of new hypoglycemic agents.

A patent for pyrazine derivatives of benzenesulfonyl-urea compounds has described their hypoglycemic properties, indicating their potential utility in the treatment of diabetic conditions. google.com These compounds were shown to have hypoglycemic effects at low dosages. google.com More recent in silico studies have also explored pyrazine and furan (B31954) derivatives as potential antidiabetic agents by targeting enzymes like aldose reductase. researchgate.net

Although these examples underscore the potential of the pyrazine class of compounds in diabetes management, there is no direct experimental evidence on the antidiabetic effects of this compound. Its structural features differ from the sulfonylurea-based pyrazine derivatives, and its effect on metabolic pathways relevant to diabetes remains to be investigated.

| Compound Class | Reported Effect | Reference |

|---|---|---|

| Pyrazine derivatives of benzenesulphonyl-urea | Hypoglycemic properties | google.com |

| Pyrazine and Furan derivatives (in silico) | Predicted to have potential as antidiabetic agents (DM type 2) | researchgate.net |

Antiviral Investigations Targeting Viral Replication Mechanisms

The search for novel antiviral agents is a continuous effort in medicinal chemistry, and heterocyclic compounds, including pyrazine derivatives, have been a rich source of antiviral drug candidates. researchgate.net The most prominent example is Favipiravir (T-705), a pyrazine carboxamide derivative, which has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses. nih.govusu.edu Favipiravir is a prodrug that is converted intracellularly to its active form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. mdpi.com

Another related pyrazine derivative, T-1106, has also shown efficacy in animal models of viral diseases, particularly those affecting the liver. nih.govusu.edu Studies comparing T-705 and T-1106 have provided insights into how structural modifications on the pyrazine ring can influence antiviral potency and spectrum. nih.govusu.edu Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potent inhibitors of the influenza virus, targeting the viral nucleoprotein (NP). acs.org One such derivative, A4, was found to induce clustering of the NP and prevent its nuclear accumulation. acs.org Derivatives of pyrazine-2-carboxylic acid have also been investigated for their ability to suppress viral replication. sciforum.net

These findings collectively suggest that the pyrazine scaffold is a privileged structure for the development of antiviral agents targeting various aspects of the viral life cycle. The potential of this compound and its derivatives as antiviral agents is yet to be explored. Future studies could investigate if this compound or its analogs can inhibit viral enzymes like RdRp or interfere with other viral proteins involved in replication.

| Compound | Antiviral Activity (IC50) | Target Virus | Reference |

|---|---|---|---|

| Favipiravir (T-705) | 3–55 µM | Various phleboviruses | nih.gov |

| T-1106 | 76–743 µM | Various phleboviruses | nih.gov |

| A4 (Imidazo[1,2-a]pyrazine derivative) | EC50 = 2.75 μM | Influenza A virus (PR8-PB2-Gluc) | acs.org |

Unveiling the Molecular Blueprint: Structure-Activity and Quantitative Structure-Activity Relationship Analyses of this compound

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many drug discovery programs. Among these, the pyrazine scaffold has garnered significant attention due to its presence in a multitude of biologically active molecules. This article delves into the intricate relationship between the chemical structure and biological efficacy of a specific pyrazine derivative, this compound, and its analogs. Through a detailed examination of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses, we aim to elucidate the key molecular features that govern its interactions with biological targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

: Derivatization Strategies Based on SAR Insights

The this compound scaffold is a foundational structure in the design of kinase inhibitors. The amino group often plays a critical role in forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors. nih.gov The benzyloxy group and the pyrazine ring itself offer multiple points for chemical modification to enhance pharmacological properties.

QSAR studies on pyrazine derivatives have shown that electronic and steric factors significantly influence their biological activity. semanticscholar.orgresearchgate.net For instance, analyses of various substituted pyrazines reveal that descriptors related to molecular shape, hydrophobicity, and electronic properties are critical for predicting antiproliferative activity. researchgate.netjapsonline.com These computational models allow researchers to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. tandfonline.comjapsonline.com

Synthesis of Analogs with Improved Potency

The primary goal of derivatization is often to enhance the inhibitory potency of the lead compound against its target, typically measured by the half-maximal inhibitory concentration (IC50). For the this compound core, several strategies are employed to achieve this.

One common approach is the introduction of substituents onto the pyrazine ring. Halogenation, for example, can significantly modulate electronic properties and provide additional interaction points within the target's binding pocket. The synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine is a prime example of this strategy. The bromine atom at the C5 position not only alters the electronic nature of the ring but also serves as a chemical handle for further modifications, such as palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups. These modifications can lead to a significant boost in potency by accessing additional hydrophobic pockets within the enzyme's active site.

The following interactive table illustrates hypothetical SAR data for analogs derived from the this compound scaffold, demonstrating how different substituents might affect potency against a target kinase.

Table 1: Illustrative SAR of this compound Derivatives for Kinase Potency

| Compound ID | Pyrazine Ring Substituent (R¹) | Benzyloxy Phenyl Substituent (R²) | Target Kinase IC50 (nM) |

| A-1 (Scaffold) | H | H | 1500 |

| A-2 | 5-Bromo | H | 350 |

| A-3 | 5-Phenyl | H | 120 |

| A-4 | 5-Bromo | 4-Methoxy | 280 |

| A-5 | 5-Phenyl | 4-Methoxy | 85 |

| A-6 | 5-Phenyl | 3-Fluoro | 95 |

Note: This table is for illustrative purposes, based on established SAR principles for kinase inhibitors, to demonstrate the potential impact of substitutions on potency.

Design of Derivatives with Enhanced Selectivity or Reduced Toxicity

Beyond potency, achieving selectivity is a major challenge in kinase inhibitor design, as the ATP-binding site is highly conserved across the human kinome. Off-target inhibition can lead to undesirable side effects and toxicity. Derivatization of the this compound scaffold can be strategically employed to improve the selectivity profile.

Targeting allosteric sites, which are less conserved than the ATP pocket, is a key strategy for improving selectivity and reducing toxicity. nih.gov Modifications to the benzyloxy group or adding bulky substituents at the C5 or C6 positions of the pyrazine ring can be designed to interact with regions outside the conserved hinge-binding area, thereby favoring binding to the desired kinase over others. nih.gov For instance, replacing the benzyloxy group with larger, more complex aryl or heteroaryl ethers can create unique interactions with specific amino acid residues in the target kinase that are not present in other kinases.

The table below provides a hypothetical illustration of how derivatization could influence kinase selectivity and a general cytotoxicity marker.

Table 2: Illustrative Data for Selectivity and Toxicity of this compound Derivatives

| Compound ID | Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity Ratio (B/A) | Cytotoxicity CC50 (µM) |

| B-1 (Lead) | 5-Phenyl on Pyrazine | 85 | 425 | 5 | 2.5 |

| B-2 | 5-(Thiophen-2-yl) on Pyrazine | 75 | 1500 | 20 | 8.0 |

| B-3 | 4-Fluorobenzyl ether instead of Benzyl (B1604629) | 90 | 630 | 7 | 4.5 |

| B-4 | 5-Phenyl, N-methyl on amino | 250 | 1250 | 5 | >20 |

| B-5 | 5-(Thiophen-2-yl), 4-Fluorobenzyl ether | 60 | 3000 | 50 | >20 |

Note: This table is for illustrative purposes to demonstrate how modifications can be tuned to enhance selectivity and reduce general toxicity, based on common medicinal chemistry strategies.

Computational Chemistry and in Silico Studies of 2 Amino 3 Benzyloxypyrazine

Molecular Docking and Ligand Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-Amino-3-benzyloxypyrazine, and a target protein.

Interaction with Specific Enzymatic Targets (e.g., Kinases)

The pyrazine (B50134) scaffold is a common feature in many compounds designed as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Computational docking studies can simulate the binding of this compound to the ATP-binding site of various kinases. For instance, studies on similar heterocyclic compounds have demonstrated the ability of the pyrazin-2(1H)-one core to be a key binding motif for protein kinases (PK). researchgate.net Molecular docking analyses of related pyrimidine (B1678525) derivatives have shown stable hydrogen bonds and π–π linkages with crucial residues in the active site of enzymes like ABL1 tyrosine kinase. rsc.org

While specific docking studies for this compound are not extensively reported in publicly available literature, the general approach would involve preparing the 3D structure of the compound and docking it into the crystal structures of relevant kinase targets obtained from the Protein Data Bank (PDB). The results of such studies would provide a binding energy score, indicating the affinity of the compound for the target, and reveal potential key interactions.

Prediction of Binding Modes and Interaction Forces

The prediction of binding modes elucidates the specific orientation and conformation of the ligand within the protein's active site. The forces governing these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring and the oxygen of the benzyloxy group can act as hydrogen bond acceptors. The benzyl (B1604629) and pyrazine rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

A hypothetical docking study of this compound with a generic kinase active site might reveal the following types of interactions:

| Interaction Type | Potential Interacting Residues (Example) |

| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Trp, Tyr |

| π-π Stacking | Phe, Trp, Tyr, His |

Molecular Dynamics Simulations to Understand Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding and the conformational changes that may occur over time. mdpi.com Starting from the docked pose obtained from molecular docking, an MD simulation would place the complex in a simulated physiological environment (water, ions) and calculate the trajectory of atoms over a period of nanoseconds.

Analysis of the MD simulation can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

Studies on similar heterocyclic compounds have utilized MD simulations to confirm the stability of enzyme-ligand complexes. rsc.orgnih.gov For this compound, an MD simulation would be crucial to validate the docking results and to understand the dynamic nature of its interaction with a target kinase.

Predictive Modeling for Biological Activity (e.g., ADME, Toxicology)

In silico predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology is a critical step in assessing the drug-likeness of a compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery process.

Gastrointestinal Absorption Prediction

The potential for a compound to be orally absorbed is a key parameter. In silico models predict gastrointestinal (GI) absorption based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. A related compound, 2-Amino-3-benzyloxy-5-bromopyrazine (B112177), is predicted to have high gastrointestinal absorption. For this compound, its properties can be calculated and compared against established rules like Lipinski's Rule of Five to estimate its potential for good oral bioavailability. nih.gov

| Property | Predicted Value for this compound (Illustrative) | Lipinski's Rule of Five Guideline |

| Molecular Weight | 201.22 g/mol | < 500 |

| LogP | ~2.0 - 2.5 | < 5 |

| Hydrogen Bond Donors | 1 (from the amino group) | < 5 |

| Hydrogen Bond Acceptors | 3 (2 from pyrazine nitrogens, 1 from ether oxygen) | < 10 |

Based on these illustrative values, this compound would be predicted to have good potential for gastrointestinal absorption.

Computational Toxicology and Predictive Adverse Outcome Pathways (AOPs)

Computational toxicology utilizes computer-based models to forecast the potential adverse effects of chemical substances on human health and the environment. nih.govimmunocure.usresearchgate.netmdpi.com These in silico methods are vital for prioritizing chemicals for further testing and reducing reliance on animal models. nih.govmdpi.com For this compound, computational toxicology would involve the use of Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms to assess a range of toxicity endpoints. immunocure.usmdpi.com

Predictive Toxicological Assessment:

Genotoxicity and Mutagenicity: Models would analyze the chemical structure of this compound for structural alerts—substructures known to be associated with DNA damage. The presence of the amino group and the aromatic pyrazine and benzene (B151609) rings would be key features for this analysis.

Carcinogenicity: Predictions would be based on statistical models trained on large datasets of known carcinogens and non-carcinogens, identifying potential carcinogenic liabilities.

Hepatotoxicity (Liver Toxicity): In silico tools can predict the potential for a compound to cause drug-induced liver injury (DILI) by comparing its structural features and predicted physicochemical properties to those of known hepatotoxicants. nih.gov

Cardiotoxicity: Models would assess the likelihood of the compound interacting with cardiac ion channels, such as the hERG channel, a common cause of drug-induced cardiotoxicity.

These predictions are typically presented with a degree of confidence and can highlight areas for focused in vitro testing. An illustrative table of in silico toxicity predictions for a hypothetical pyrazine derivative is shown below.

| Toxicity Endpoint | Prediction | Confidence Level | Methodology |

|---|---|---|---|

| Ames Mutagenicity | Negative | High | Structural Alert Analysis & QSAR |

| Carcinogenicity (Rodent) | Equivocal | Moderate | QSAR Consensus Model |

| Hepatotoxicity (DILI) | Low Probability | Moderate | Structural Analogs & Property Matching |

| hERG Inhibition | Low Probability | High | Pharmacophore Model |

Adverse Outcome Pathways (AOPs):

The Adverse Outcome Pathway (AOP) framework provides a structured way to connect a molecular-level interaction between a chemical and a biological system—the Molecular Initiating Event (MIE)—to an adverse outcome (AO) at the organism or population level through a series of key events (KEs). nih.govnih.govcir-safety.org For this compound, a hypothetical AOP could be developed. For instance, if computational docking suggested a high affinity for a particular enzyme, the inhibition of this enzyme would be the MIE. The subsequent cascade of cellular and physiological events would be mapped out, culminating in a specific adverse outcome. This framework helps in organizing mechanistic knowledge and guiding the development of targeted testing strategies. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comaun.edu.egresearchgate.net For this compound, these calculations would provide fundamental insights into its chemical nature. The process would begin with a geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic and steric properties can be calculated. epstem.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

HOMO: This orbital represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazine ring, indicating these are likely sites for electrophilic attack.

LUMO: This orbital represents the region most likely to accept an electron. For this molecule, the LUMO would likely be distributed over the electron-deficient pyrazine ring system, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. The calculated FMO energies would allow for the prediction of how this compound might interact with biological targets.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Aminopyrazine (B29847) (Illustrative) | -6.15 | -1.23 | 4.92 |

| 2-Methoxypyrazine (Illustrative) | -6.30 | -1.15 | 5.15 |

| This compound (Predicted) | -5.98 | -1.35 | 4.63 |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the surface of a molecule. researchgate.netresearchgate.netreed.edu It is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and the sites of electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, repulsive to positive charges).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the benzyloxy group, indicating these are the primary sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them key hydrogen bond donor sites.

This detailed map of charge distribution is crucial for understanding how the molecule might fit into the active site of a protein or enzyme and what types of interactions would stabilize its binding. scispace.com

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Interpretation |

|---|---|---|

| Amino Group (N-H Hydrogens) | +25 to +35 | Strongly positive; potential hydrogen bond donor site. |

| Pyrazine Ring Nitrogens | -40 to -50 | Strongly negative; potential hydrogen bond acceptor and metal coordination sites. |

| Benzyloxy Oxygen | -30 to -40 | Negative; potential hydrogen bond acceptor site. |

| Aromatic Rings (π-face) | -10 to -20 | Slightly negative; potential for π-π stacking interactions. |

Advanced Research Methodologies and Experimental Techniques

Spectroscopic Characterization in Biological and Synthetic Studies

Spectroscopic techniques are indispensable for confirming the identity and structure of "2-Amino-3-benzyloxypyrazine". Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound". By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

In the ¹H-NMR spectrum of a related compound formed from "this compound", specific signals have been reported in deuterated chloroform (B151607) (CDCl₃). For instance, a doublet observed at δ 11.4 with a coupling constant (J) of 4.2 Hz, and another signal at δ 8.23 have been documented. google.com For "this compound" itself, the expected ¹H-NMR spectrum would show characteristic signals for the protons on the pyrazine (B50134) ring, the benzyloxy group (including the methylene (B1212753) protons and the phenyl protons), and the amino group.

The chemical shifts (δ) of the pyrazine ring protons are influenced by the electronic effects of the amino and benzyloxypyrazine substituents. The amino group, being an electron-donating group, typically shields the ring protons, causing them to appear at a higher field (lower δ value) compared to unsubstituted pyrazine. Conversely, the electron-withdrawing nature of the pyrazine ring and the benzyloxy group will influence the precise positions of these signals.

For a comprehensive structural assignment, ¹³C-NMR spectroscopy is employed. The spectrum would reveal distinct signals for each carbon atom in the molecule, including those in the pyrazine ring and the benzyloxy substituent. The chemical shifts of the carbon atoms provide further evidence for the proposed structure.

Advanced 2D-NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are valuable for confirming the connectivity of the molecule, especially the position of the substituents on the pyrazine ring. nih.gov These experiments show correlations between protons and carbons that are separated by two or three bonds, which can definitively establish the regiochemistry of substitution. nih.gov

The following table outlines the anticipated NMR data for "this compound" based on the analysis of structurally similar aminopyrazine derivatives.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Doublet, Doublet | Pyrazine ring protons |

| ¹H | 7.2 - 7.5 | Multiplet | Phenyl protons of the benzyloxy group |

| ¹H | ~5.3 | Singlet | Methylene protons (-O-CH₂-Ph) |

| ¹H | 4.5 - 5.5 | Broad Singlet | Amino group protons (-NH₂) |

| ¹³C | 140 - 160 | - | Carbons of the pyrazine ring |

| ¹³C | 127 - 137 | - | Carbons of the phenyl ring |

| ¹³C | ~70 | - | Methylene carbon (-O-CH₂-Ph) |

This is an interactive data table. The values are illustrative and based on typical ranges for similar compounds.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of "this compound". It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the identity of the compound with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. The analysis of these fragment ions can help to confirm the presence of the pyrazine core and the benzyloxy substituent. For instance, a common fragmentation would be the loss of the benzyl (B1604629) group or the entire benzyloxy moiety.

In metabolic studies, MS is crucial for identifying and quantifying metabolites of "this compound". When a drug or compound is metabolized, its structure is altered. By comparing the mass spectra of samples from biological systems (e.g., plasma or tissue extracts) before and after exposure to the compound, new peaks corresponding to metabolites can be detected. Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating complex biological mixtures before MS analysis, allowing for the profiling of metabolites. For related brominated aminopyrazine compounds, HPLC-MS is noted as a method for detecting impurities, which demonstrates the utility of this technique for analyzing the purity and degradation products of "this compound".

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation